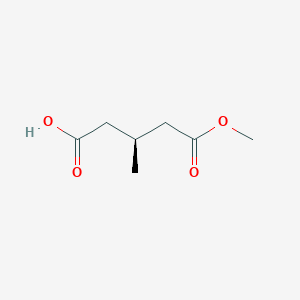

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

The demand for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.gov Biological systems, such as the human body, are inherently chiral, and often only one enantiomer of a drug molecule will interact correctly with its target, be it an enzyme or a receptor, to elicit the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. nih.gov This reality has propelled the field of asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound. uwindsor.ca

Chiral building blocks are fundamental to this endeavor. uwindsor.ca These are relatively small, enantiomerically pure molecules that can be incorporated into a larger synthetic scheme, thereby transferring their chirality to the final product. The use of such building blocks can simplify complex syntheses and provide reliable access to the target molecule with the correct stereochemistry. Chiral carboxylic acids, like the title compound, are a particularly important class of these building blocks. uwindsor.ca

Overview of the Chemical Scaffold and its Stereochemical Nature

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid belongs to the family of 3-methylglutaric acid derivatives. The parent compound, 3-methylglutaric acid, is a C6 dicarboxylic acid. nih.govnih.gov The key feature of this scaffold is the presence of a chiral center at the C3 position, giving rise to (R) and (S) enantiomers.

The specific compound of focus is a mono-methyl ester of 3-methylglutaric acid. This means one of the carboxylic acid groups has been converted to a methyl ester, while the other remains a free carboxylic acid. This differentiation of the two ends of the molecule is crucial for its utility as a building block, allowing for selective chemical transformations at either functional group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63473-61-0 chemicalbook.com |

| Molecular Formula | C7H12O4 achemblock.comnih.govchembk.com |

| Molecular Weight | 160.17 g/mol achemblock.comnih.gov |

| InChIKey | BYBMHSADRRMVHY-UHFFFAOYSA-N nih.gov |

Research Landscape and Synthetic Challenges

The synthesis of enantiomerically pure 3-substituted glutaric acid derivatives presents a significant challenge for synthetic chemists. doi.org The development of catalytic asymmetric methods to produce these compounds is an active area of research, driven by their importance as structural motifs in natural products and pharmaceutical intermediates. doi.org

Several strategies have been explored to access these chiral molecules:

Asymmetric Hydrogenation: One promising approach is the enantioselective hydrogenation of prochiral precursors. For instance, the Rh-catalyzed asymmetric hydrogenation of dimethyl 2-methyleneglutarate (B1258928) has been investigated as a route to chiral 2-methylglutaric acid derivatives, which are structurally related to the title compound. doi.org Achieving high enantioselectivity in such reactions is a key challenge and is highly dependent on the choice of the chiral ligand. doi.org

Desymmetrization of Prochiral Anhydrides: Another effective strategy is the desymmetrization of prochiral 3-substituted glutaric anhydrides. This involves reacting the symmetrical anhydride (B1165640) with a chiral reagent or catalyst to selectively open the ring, leading to a chiral monoacid. The reaction of these anhydrides with chiral alcohols or Evans' chiral auxiliaries has been shown to produce homochiral glutaric acid derivatives. semanticscholar.org

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining chiral compounds. The stereoselective hydrolysis of diesters using enzymes, such as lipases, can provide access to chiral monoesters. For example, lipase-catalyzed hydrolysis of 3-acetylthioesters has been shown to proceed with high enantioselectivity, yielding the (S)-configured thiol products. nih.gov A similar enzymatic approach could potentially be applied to the synthesis of this compound from its corresponding dimethyl ester.

The research landscape indicates a strong interest in developing efficient and highly selective methods for the synthesis of chiral glutaric acid derivatives. While direct and extensive research specifically on this compound is not widely published, the methodologies developed for related compounds provide a clear roadmap for its synthesis and underscore its potential as a valuable tool in asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63473-61-0 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(3S)-5-methoxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

BYBMHSADRRMVHY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)CC(=O)OC |

Canonical SMILES |

CC(CC(=O)O)CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 5 Methoxy 3 Methyl 5 Oxopentanoic Acid

Strategies for Enantioselective Preparation

The creation of the chiral center at the C3 position of (S)-5-methoxy-3-methyl-5-oxopentanoic acid requires precise stereochemical control. Chemical synthesis has addressed this challenge through several key strategies, including asymmetric catalysis, the use of chiral auxiliaries, and the derivatization of prochiral molecules.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of synthesizing the target molecule, a key strategy involves the asymmetric conjugate addition of a methyl group or its equivalent to a prochiral acceptor.

A common approach utilizes the conjugate addition of organocuprates to α,β-unsaturated esters in the presence of a chiral ligand. For instance, the reaction of dimethyl glutaconate with a methylcopper species, modified with a chiral phosphoramidite ligand, can introduce the methyl group at the C3 position with high enantioselectivity. The choice of the chiral ligand is critical for the stereochemical outcome of the reaction.

Another catalytic method involves the asymmetric hydrogenation of a methylene-substituted precursor. This would entail the synthesis of 3-methylene-glutaric acid monomethyl ester, followed by hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP. The facial selectivity of the hydrogen addition is dictated by the chiral catalyst, leading to the desired (S)-enantiomer.

| Catalyst System | Precursor | Enantiomeric Excess (e.e.) |

| [Rh(COD)2]BF4 / (S)-BINAP | Monomethyl 3-methyleneglutarate | >95% |

| CuBr·SMe2 / (S,S)-Ph-BPE | Dimethyl glutaconate & Me2Zn | up to 98% |

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A prevalent class of chiral auxiliaries for this type of transformation are the Evans oxazolidinones. For the synthesis of this compound, the process would typically begin with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with glutaric anhydride (B1165640) to form an N-acyl oxazolidinone. The resulting imide is then subjected to a diastereoselective enolate formation followed by methylation. The chiral auxiliary directs the incoming methyl group to a specific face of the enolate. Finally, the auxiliary is cleaved under mild conditions, such as with lithium hydroperoxide, to yield the desired (S)-enantiomer of the acid.

| Chiral Auxiliary | Alkylation Agent | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | >98% |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Methyl iodide | >95% |

Enantioselective Derivatization of Prochiral Precursors

This approach involves the reaction of a prochiral molecule, such as 3-methylglutaric anhydride, with a chiral reagent. The enantioselectivity arises from the differential rate of reaction of the chiral reagent with the two enantiotopic carbonyl groups of the anhydride.

For example, the alcoholysis of 3-methylglutaric anhydride with a chiral, non-racemic alcohol, catalyzed by a base, can proceed with moderate to good enantioselectivity. However, this method is often less efficient than biocatalytic desymmetrization. A more refined approach involves the use of chiral organocatalysts to promote the addition of an alcohol to the anhydride.

Biocatalytic and Enzymatic Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Resolutions and Desymmetrization

One of the most effective methods for preparing this compound is through the desymmetrization of a prochiral precursor. The enzymatic hydrolysis of dimethyl 3-methylglutarate is a classic example. Enzymes such as pig liver esterase (PLE) or lipases can selectively hydrolyze one of the two enantiotopic methyl ester groups.

In a typical procedure, dimethyl 3-methylglutarate is incubated with a lipase, such as Candida antarctica lipase B (CALB), in an aqueous buffer. The enzyme preferentially catalyzes the hydrolysis of the pro-S ester group, leading directly to the formation of this compound with very high enantiomeric excess. This method is often preferred due to its operational simplicity, high selectivity, and mild reaction conditions.

Another powerful biocatalytic strategy is the enantioselective alcoholysis of 3-methylglutaric anhydride. In this case, an enzyme, again often a lipase, catalyzes the ring-opening of the anhydride with an alcohol, such as methanol. The enzyme's chiral active site differentiates between the two enantiotopic carbonyl groups, leading to the preferential formation of one enantiomer of the resulting monoester.

| Enzyme | Substrate | Method | Enantiomeric Excess (e.e.) |

| Pig Liver Esterase (PLE) | Dimethyl 3-methylglutarate | Hydrolysis | >97% |

| Candida antarctica Lipase B (CALB) | 3-Methylglutaric anhydride | Methanolysis | >99% |

| Pseudomonas cepacia Lipase (PSL) | Dimethyl 3-methylglutarate | Hydrolysis | up to 95% |

Microorganism-Mediated Transformations

Whole-cell biocatalysis utilizes intact microorganisms to perform chemical transformations. These systems have the advantage of containing a wide array of enzymes and naturally regenerating any necessary cofactors. While specific examples for the direct production of this compound are not extensively reported, related transformations are well-documented.

Certain yeast strains, for instance, are known to possess esterases that can perform enantioselective hydrolysis of diesters. A screening of various yeast or bacterial strains could identify a microorganism capable of the selective hydrolysis of dimethyl 3-methylglutarate. The microorganism would be cultured in a suitable medium, and the substrate would be added at an appropriate stage of growth. The transformation would then proceed, and the desired product could be extracted from the fermentation broth. This approach offers a potentially cost-effective and sustainable manufacturing route.

Multi-Step Synthetic Sequences and Efficiency Considerations

Starting Material Selection and Derivatization

The most common and efficient starting material for the synthesis of this compound is the prochiral 3-methylglutaric anhydride or its corresponding diester, dimethyl 3-methylglutarate. These substrates are readily available and possess a plane of symmetry that allows for enantioselective differentiation of their two identical functional groups.

A key derivatization strategy is the enzymatic desymmetrization of these prochiral precursors. This approach utilizes enzymes, most notably lipases, to selectively catalyze a reaction at one of the two enantiotopic ester or potential ester groups. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, has proven to be a highly effective biocatalyst for this transformation. The enzyme-catalyzed alcoholysis of 3-methylglutaric anhydride with methanol, or the partial hydrolysis of dimethyl 3-methylglutarate, can directly yield the desired (S)-monoester with high enantiomeric excess (ee).

Another established method for obtaining the chiral monoester is through the chemical resolution of a racemic mixture of 5-methoxy-3-methyl-5-oxopentanoic acid. This involves the use of a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine), to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure acid. While effective, this method is often less efficient than asymmetric synthesis as it inherently discards at least 50% of the material unless an effective racemization and recycling protocol for the unwanted enantiomer is in place.

| Starting Material | Derivatization Method | Key Reagents/Catalysts | Product | Advantage |

| 3-Methylglutaric Anhydride | Enzymatic Desymmetrization | Methanol, Candida antarctica lipase B (Novozym 435) | This compound | High enantioselectivity, direct synthesis |

| Dimethyl 3-methylglutarate | Enzymatic Kinetic Resolution | Water, Candida antarctica lipase B (Novozym 435) | This compound | High enantioselectivity |

| Racemic 5-Methoxy-3-methyl-5-oxopentanoic acid | Chiral Resolution | (R)-1-phenylethylamine, solvent for crystallization | This compound | Established chemical method |

Sequential Functional Group Interconversions

Once the chiral monoester is obtained, further functional group interconversions are typically minimal as the primary synthetic challenge lies in establishing the stereocenter. The core sequence involves the stereoselective opening of the anhydride or the selective hydrolysis of the diester.

In the case of enzymatic desymmetrization of 3-methylglutaric anhydride, the reaction is a direct, one-step conversion to the final product. The sequence is as follows:

Enzymatic Ring Opening: 3-Methylglutaric anhydride is subjected to enantioselective alcoholysis with methanol, catalyzed by an immobilized lipase such as Novozym 435. The enzyme's active site preferentially accommodates the transition state leading to the (S)-enantiomer of the monoester, resulting in high enantiomeric purity.

For the kinetic resolution of dimethyl 3-methylglutarate, the sequence involves:

Enantioselective Hydrolysis: The racemic diester is treated with a lipase in the presence of a controlled amount of water. The enzyme selectively hydrolyzes one ester group of the (S)-enantiomer at a faster rate than the (R)-enantiomer, leading to a mixture of the desired (S)-monoester and unreacted (R)-diester.

Separation: The resulting mixture of the monoacid and the diester can then be separated based on their differing chemical properties, for instance, through extraction.

The efficiency of these sequences is critically dependent on the selectivity of the enzyme. High enantioselectivity (often expressed as the enantiomeric ratio, E) is crucial for achieving high enantiomeric excess in the product without the need for extensive purification.

Industrial Scale Synthesis Development

The transition from a laboratory-scale synthesis to an industrial process for this compound requires careful consideration of efficiency, cost-effectiveness, and scalability. The enzymatic desymmetrization route is particularly amenable to industrial application due to its high selectivity and environmentally benign nature.

Process Optimization for High Yield and Enantiomeric Purity

Optimizing the enzymatic desymmetrization process is paramount for achieving high yields and enantiomeric purity on an industrial scale. Key parameters that are typically fine-tuned include:

Enzyme Selection and Loading: While Novozym 435 is a common choice, screening other lipases or genetically engineered variants can sometimes lead to improved performance. The optimal enzyme loading is determined to balance reaction rate with cost.

Solvent System: The choice of solvent can significantly impact enzyme activity and stability. While the reaction can be run in the presence of the alcohol reactant, the use of co-solvents can sometimes enhance performance.

Temperature and pH: Enzymes have optimal operating temperatures and pH ranges. These must be carefully controlled to maximize activity and longevity of the biocatalyst.

Substrate and Product Concentration: High substrate concentrations are desirable for process efficiency but can sometimes lead to substrate or product inhibition of the enzyme. Fed-batch or continuous processes can mitigate these issues.

Water Activity: In non-aqueous enzymatic reactions, the amount of water present is a critical parameter that can influence both the rate and selectivity of the reaction.

| Parameter | Objective | Typical Considerations |

| Enzyme | High activity and enantioselectivity | Immobilized lipases (e.g., Novozym 435) for easy recovery and reuse. |

| Solvent | High enzyme stability and substrate solubility | Minimal solvent use or green solvents. |

| Temperature | Maximize reaction rate and enzyme stability | Typically in the range of 30-60 °C for lipases. |

| Substrate Concentration | High throughput | Balance between reaction rate and potential enzyme inhibition. |

| Molar Ratio of Reactants | Drive reaction to completion | Stoichiometric or slight excess of the alcohol. |

Reactor Design and Continuous Flow Applications

For the industrial-scale synthesis of this compound, the choice of reactor is critical. While batch reactors can be used, continuous flow reactors offer significant advantages for enzymatic processes.

Packed-Bed Reactors (PBRs): A common design for continuous flow enzymatic reactions is the packed-bed reactor. In this setup, the immobilized enzyme (e.g., Novozym 435) is packed into a column, and the solution of the substrate (3-methylglutaric anhydride or diester and methanol) is continuously pumped through it.

Advantages of Continuous Flow Systems:

Enhanced Productivity: Continuous operation allows for higher throughput compared to batch processes.

Improved Enzyme Stability and Reusability: Immobilization of the enzyme in a packed bed prevents mechanical stress and allows for its extended use over long periods, significantly reducing catalyst costs.

Better Process Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, flow rate (and thus residence time), and substrate concentration, leading to more consistent product quality.

Facilitated Product Isolation: The product continuously exits the reactor, simplifying downstream processing and purification.

Safety: The small reactor volumes at any given time in a continuous flow setup can improve the safety profile of the process.

The development of a continuous flow process for the enzymatic synthesis of this compound represents a state-of-the-art approach to the manufacturing of this important chiral intermediate, offering a scalable, efficient, and sustainable production method.

Chemical Reactivity and Mechanistic Investigations of S 5 Methoxy 3 Methyl 5 Oxopentanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the formation of esters and amides, which are crucial linkages in many biologically active molecules and materials.

Esterification Reactions and Ester Exchange

The carboxylic acid functionality of (S)-5-Methoxy-3-methyl-5-oxopentanoic acid can readily undergo esterification with various alcohols under acidic conditions. A common method involves the Fischer-Speier esterification, where the reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water. For instance, reaction with ethanol in the presence of a catalytic amount of sulfuric acid yields the corresponding ethyl ester.

Transesterification, or ester exchange, can occur at the methyl ester group under either acidic or basic conditions. When the compound is treated with a large excess of another alcohol in the presence of an acid or base catalyst, the methoxy group can be exchanged for the corresponding alkoxy group of the new alcohol. For example, heating with isopropanol and a catalytic amount of sodium isopropoxide would lead to the isopropyl ester. It is crucial to select the appropriate alkoxide base that matches the alcohol to avoid unwanted transesterification at the ester moiety when performing reactions at other parts of the molecule.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Ethanol, H₂SO₄ (cat.) | (S)-5-Ethoxy-3-methyl-5-oxopentanoic acid methyl ester | Esterification |

| This compound | Isopropanol, NaOCH(CH₃)₂ (cat.) | (S)-5-Isopropoxy-3-methyl-5-oxopentanoic acid methyl ester | Transesterification |

Amidation and Peptide Coupling Reactions

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

In the context of peptide synthesis, this compound can be coupled to the N-terminus of a peptide or an amino acid ester. The coupling is facilitated by standard peptide coupling reagents. For example, reacting the acid with the methyl ester of glycine in the presence of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) would yield the corresponding dipeptide derivative. The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization at the chiral center.

| Amine | Coupling Reagent | Product | Reaction Type |

| Benzylamine | DCC, HOBt | (S)-N-Benzyl-5-methoxy-3-methyl-5-oxopentanamide | Amidation |

| Glycine methyl ester | HATU, DIPEA | Methyl (S)-2-(5-methoxy-3-methyl-5-oxopentanamido)acetate | Peptide Coupling |

Transformations Involving the Methoxy and Oxo Groups

The ester and the implicit keto group (as part of the pentanoic acid backbone) offer additional sites for chemical manipulation, including oxidation, reduction, and nucleophilic substitution.

Oxidation Pathways

While the carboxylic acid and ester functionalities are generally stable to oxidation, the methylene group adjacent to the methyl-substituted carbon (the α-position to the carboxylic acid) could potentially be a site for oxidation under strong conditions, although this is not a common transformation. More relevant is the oxidation of the methyl group on the carbon chain, which would be challenging and likely require specific enzymatic or biomimetic catalytic systems. A more plausible oxidative transformation involves the conversion of the methyl ketone that could be formed from this compound's derivatives. For instance, if the carboxylic acid were converted to a methyl ketone, this could undergo haloform reaction with a halogen in the presence of a base to yield a carboxylic acid and a haloform.

Reduction Reactions

Both the ester and the implicit keto group can be reduced. The methyl ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the methoxycarbonyl group to a hydroxymethyl group, yielding (S)-3-methylpentane-1,5-diol after reduction of the carboxylic acid as well. To selectively reduce the carboxylic acid in the presence of the ester, one might first protect the ester, perform the reduction, and then deprotect.

The reduction of the keto group, which is not explicitly present but can be considered as part of the pentanoic acid backbone, is more complex. If a derivative were prepared where a ketone is present at the 5-position, it could be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The stereochemical outcome of such a reduction would depend on the specific substrate and the reagents used.

| Functional Group | Reagent | Product |

| Methyl Ester & Carboxylic Acid | LiAlH₄ | (S)-3-Methylpentane-1,5-diol |

| Ketone (hypothetical derivative) | NaBH₄ | Corresponding secondary alcohol |

Nucleophilic Substitution of the Methoxy Group

The methoxy group of the methyl ester can be displaced by other nucleophiles in a nucleophilic acyl substitution reaction. As mentioned in the context of transesterification, alkoxides can displace the methoxy group. Similarly, amines can react with the ester, particularly at elevated temperatures or with catalysis, to form amides in a process known as aminolysis. This reaction is generally slower than the amidation of the corresponding carboxylic acid. For example, heating this compound with an excess of ammonia would lead to the formation of the corresponding primary amide at the ester position, in addition to the ammonium salt of the carboxylic acid.

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms for this compound are analogous to those of other carboxylic acids and esters. The carboxylic acid group can undergo nucleophilic acyl substitution, while the ester group can be hydrolyzed or transesterified.

Esterification of the Carboxylic Acid Group: The esterification of the carboxylic acid function typically proceeds via an acid-catalyzed mechanism. In the presence of an alcohol and a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Below is a representative data table illustrating the effect of temperature on the equilibrium conversion of glutaric acid in its esterification with methanol. It is important to note that this data is for the achiral parent compound and serves as an illustrative example.

| Temperature (K) | Molar Ratio (Methanol:Glutaric Acid) | Equilibrium Conversion of Glutaric Acid (%) |

| 313.2 | 15 | ~95 |

| 323.2 | 15 | ~95 |

| 333.2 | 15 | ~95 |

| 313.2 | 20 | ~96 |

| 323.2 | 20 | ~96 |

| 333.2 | 20 | ~96 |

This data is illustrative and based on kinetic studies of glutaric acid esterification.

The data suggests that the equilibrium conversion is high and not significantly affected by temperature in this range, indicating that the reaction is likely thermodynamically favorable. The reaction rate, however, would be expected to increase with temperature.

Derivatization for Enhanced Reactivity or Specific Applications

Derivatization of this compound can be employed to enhance its reactivity or to prepare it for specific applications, such as chromatographic analysis or biological assays.

Activation of the Carboxylic Acid: The carboxylic acid group can be converted into more reactive functional groups to facilitate amide or ester bond formation. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or formation of an active ester. These activated derivatives are more susceptible to nucleophilic attack.

Derivatization for Chiral Analysis: To determine the enantiomeric purity of this compound or to separate it from its (R)-enantiomer, derivatization with a chiral resolving agent is a common strategy. Reaction with a chiral alcohol or amine results in the formation of diastereomers, which can be separated and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, reaction with a chiral amine like (R)-1-phenylethylamine would produce diastereomeric amides with different physical properties.

Conversion to Weinreb Amide: For controlled addition of organometallic reagents, the carboxylic acid can be converted into a Weinreb amide (N-methoxy-N-methylamide). This derivative reacts with organolithium or Grignard reagents to form ketones, stopping at the ketone stage without further reaction to a tertiary alcohol. This allows for precise modification of the carbon skeleton.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Stereodefined Natural Products and Analogs

The utility of chiral glutaric acid derivatives, such as (S)-5-Methoxy-3-methyl-5-oxopentanoic acid, is evident in the stereoselective synthesis of complex molecules, including inhibitors of 3-hydroxy-3-methylglutaryl–coenzyme A (HMG-CoA) reductase. researchgate.net The synthesis of statins, for example, relies on the precise construction of chiral side chains, often featuring syn-1,3-diol moieties. Methodologies developed for creating these chiral motifs can be applied to synthons like the title compound to build the core structures of these medically important natural product analogs. researchgate.net Chiral 3-acylglutaric acid derivatives, which are structurally related, are known to be convertible into various valuable structures, including those that form the backbone of natural products. nih.gov The inherent chirality of this compound ensures that the stereochemical integrity is carried through the synthetic sequence, which is crucial for the biological activity of the final product.

Precursor to Amino Acid Derivatives and Peptidomimetics

The structural framework of this compound serves as an excellent starting point for the synthesis of non-standard amino acids and peptidomimetics, molecules that mimic the structure and function of peptides.

Chiral Glutamic Acid Derivatives

Glutamic acid and its analogs are fundamental in neuroscience and medicinal chemistry. beilstein-journals.org The synthesis of nonracemic, or enantiomerically pure, glutamic acid derivatives is essential for studying their interactions with biological receptors. beilstein-journals.org Synthetic strategies often employ chiral pool starting materials to install the desired stereochemistry. beilstein-journals.orgnih.gov this compound is a suitable precursor for creating 3-methyl-substituted glutamic acid analogs. The synthesis involves the transformation of the C1 carboxylic acid or the C5 methyl ester into an amino group, typically through a Curtius or Hofmann rearrangement, while manipulating the other terminus to complete the amino acid structure. The Michael addition of chiral glycine equivalents to acrylic acid derivatives is another powerful method for accessing stereochemically complex glutamic acid derivatives. ucj.org.ua The defined stereocenter at the C3 position of the starting material directly translates to a stereocenter in the final glutamic acid analog, allowing for the synthesis of specific diastereomers.

| Precursor Approach | Key Transformation | Resulting Derivative |

| Chiral Pool Synthesis | Curtius or Hofmann Rearrangement | (2S,3S)-3-Methylglutamic Acid |

| Michael Addition | Addition of Chiral Glycine Enolate | β-Substituted Pyroglutamic Acids |

| Spirocyclic Synthesis | Strecker Reaction with Chiral Auxiliary | Conformationally Restricted Glutamic Acid Analogs nih.gov |

Modified Polyglutamates

While direct synthesis of modified polyglutamates from this compound is not extensively documented, the synthesis of chiral monomer precursors for AABB-type polyamides has been achieved using derivatives of L-glutamic acid. umich.edu This establishes a methodology where a chiral diacid derivative can be polymerized with a diamine to create stereoregular polymers. By converting this compound into a suitable diamine or diacid monomer while retaining the C3 stereocenter, it could be incorporated into a polymer backbone, yielding a modified polyglutamate with a methyl group at regular intervals. Such polymers, containing chiral catalytic sites, have applications in asymmetric synthesis. researchgate.net

Construction of Biologically Relevant Heterocyclic Systems

The dicarbonyl nature of the glutaric acid backbone makes this compound a versatile precursor for synthesizing five- and six-membered heterocyclic rings, which are core structures in many pharmaceuticals.

Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of pharmacological activities. mdpi.com A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. semanticscholar.org The 3-methylglutarate backbone of this compound can be considered a 1,5-dicarbonyl equivalent. Through intramolecular condensation (e.g., Dieckmann condensation), it can be converted into a cyclic β-keto ester. This intermediate is then perfectly suited for reaction with various hydrazines to yield substituted pyrazolin-5-ones, which can be further modified to produce a diverse library of chiral pyrazole derivatives. semanticscholar.org The reaction of 1,3-diketones with hetarylhydrazines is a well-established method for creating pyrazole-substituted heterocycles. researchgate.net

Pyrimidine and Pyrimidine-like Derivatives

Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms and are foundational components of nucleic acids. bu.edu.eg The most widely used method for constructing a pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment such as an amidine, urea, or guanidine. bu.edu.egresearchgate.net This is often referred to as the Pinner synthesis. researchgate.netmdpi.com The this compound scaffold can be chemically modified to serve as the required three-carbon component. For instance, conversion to a β-keto ester or an α,β-unsaturated ketone would create a suitable electrophile for cyclocondensation with an amidine, leading directly to the formation of a substituted pyrimidine ring. mdpi.comorganic-chemistry.org The reaction tolerates a wide variety of functional groups, allowing for the synthesis of complex, biologically active pyrimidine derivatives. organic-chemistry.orgnih.gov

| Heterocycle | Key Precursor from Starting Material | Condensing Reagent |

| Pyrazole | Cyclic β-keto ester | Hydrazine hydrate |

| Pyrimidine | 1,3-Dicarbonyl equivalent | Amidine hydrochloride |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | 1,3-Dicarbonyl compound bu.edu.eg |

Imidazo[2,1-b]ganeshremedies.comnih.govthiazole Ring Systems

The imidazo[2,1-b]thiazole scaffold is a core structural motif found in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer activities. mdpi.comresearchgate.netnih.govnih.govresearchgate.netrsc.orgnih.gov The synthesis of this bicyclic heterocyclic system typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone.

While a direct documented application of this compound in the synthesis of Imidazo[2,1-b] ganeshremedies.comnih.govthiazole ring systems is not prevalent in the reviewed scientific literature, the principles of asymmetric synthesis suggest its potential utility. Chiral building blocks are instrumental in creating enantiomerically pure and complex molecular structures. In the context of imidazo[2,1-b]thiazole synthesis, a chiral fragment derived from this compound could theoretically be incorporated to furnish derivatives with a defined stereochemistry, potentially leading to novel therapeutic agents with enhanced potency and selectivity. The synthesis of such complex heterocyclic systems often benefits from the use of versatile synthons that can introduce chirality and functional handles for further elaboration.

Contributions to Pharmaceutical Intermediate Synthesis

This compound, also known by its synonym (S)-Monomethyl β-methylglutarate, is recognized for its role as a key intermediate in the pharmaceutical industry. ganeshremedies.comnih.govcymitquimica.com Its structural attributes are highly desirable for the construction of complex active pharmaceutical ingredients (APIs). The presence of both a free carboxylic acid and an ester group allows for selective chemical transformations at either end of the molecule, providing a strategic advantage in multi-step syntheses.

The methyl group at the C3 position introduces a specific stereocenter, which is often a critical feature for the biological activity of a drug molecule. While the specific blockbuster drugs derived from this intermediate are often proprietary, its classification as a pharmaceutical intermediate underscores its importance in the drug development pipeline. The general synthetic utility of this compound lies in its ability to serve as a versatile scaffold for building more complex, stereochemically defined molecules.

Below is a table summarizing the key data of this compound relevant to its application in pharmaceutical synthesis.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | (S)-Monomethyl β-methylglutarate, (S)-3-Methylglutaric acid monomethyl ester |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Key Features | Chiral center at C3, Differentiated carboxylic acid and methyl ester functionalities |

| Primary Application | Chiral building block for the synthesis of complex organic molecules and pharmaceutical intermediates |

Applications in Polymer Chemistry

The incorporation of chiral monomers into polymer backbones is a well-established strategy for creating polymers with unique properties and functionalities. Chiral polymers can exhibit distinct optical activity, self-assembly behaviors, and can be used as chiral stationary phases in chromatography or as catalysts in asymmetric synthesis. researchgate.net

There is no specific mention in the searched scientific literature of this compound being directly used in polymer chemistry. However, its structure as a chiral dicarboxylic acid monoester presents theoretical potential for such applications. As a monomer, it could be incorporated into polyesters or polyamides. The stereochemistry of the repeating unit would influence the macroscopic properties of the resulting polymer, such as its crystallinity, thermal properties, and biodegradability. mdpi.com For instance, polymers derived from enantiomerically pure monomers often exhibit higher crystallinity and different degradation profiles compared to their racemic counterparts. The development of biodegradable polymers from renewable or chiral sources is an area of growing interest, and chiral dicarboxylic acids are valuable candidates for the synthesis of such materials. nih.govnih.gov

Advanced Analytical Characterization Techniques for Research

Determination of Enantiomeric Excess and Stereochemical Purity

The determination of enantiomeric excess (ee) is a critical measure of the stereochemical purity of a chiral compound. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. For (S)-5-Methoxy-3-methyl-5-oxopentanoic acid, precise determination of ee is crucial for understanding its biological activity and for quality control in its synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, and thus for determining the enantiomeric excess of chiral compounds. uma.esheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation.

For the analysis of carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often employed. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase.

In a typical analysis, a solution of the compound is injected into the HPLC system. The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), carries the sample through the chiral column. The differential interaction with the CSP causes the (S) and (R) enantiomers to travel at different rates, resulting in their separation. A UV detector is commonly used to monitor the elution of the enantiomers, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For instance, a reported chiral HPLC method for a similar compound, (R)-5-Methoxy-3-methyl-5-oxopentanoic acid, utilized a Chiralcel AD-H column with a mobile phase of Hexane/i-PrOH (96/4) at a flow rate of 0.5 mL/min, with UV detection at 220 nm. beilstein-journals.org

| Parameter | Value |

| Column | Chiralcel AD-H |

| Mobile Phase | Hexane/Isopropanol (96/4) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Temperature | 30 °C |

| Hypothetical chiral HPLC conditions based on a similar compound. beilstein-journals.org |

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. This method is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. Common derivatization strategies for carboxylic acids include esterification to form more volatile esters.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a chiral capillary column. The stationary phase in these columns is coated with a chiral selector, often a cyclodextrin derivative. The enantiomers of the derivatized analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and their separation. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. The enantiomeric excess is determined by comparing the peak areas of the separated enantiomers. While specific applications for this compound are not detailed in the provided results, the principles of chiral GC are widely applicable to this class of compounds.

Structural Elucidation through Advanced Spectroscopic Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methoxy protons, the methyl protons, the methine proton, and the methylene protons. The chemical shifts (δ) of these signals and their splitting patterns (multiplicity) due to spin-spin coupling would provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aliphatic).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. COSY spectra show correlations between coupled protons, helping to establish the connectivity of the proton framework. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0-1.1 | Doublet | 3H | -CH₃ (on C3) | |

| ~2.2-2.5 | Multiplet | 3H | -CH₂- (C2), -CH- (C3) | |

| ~2.6-2.7 | Triplet | 2H | -CH₂- (C4) | |

| ~3.6-3.7 | Singlet | 3H | -OCH₃ | |

| ~12.0 | Singlet | 1H | -COOH | |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| ~15-20 | -CH₃ (on C3) | |||

| ~25-30 | -CH- (C3) | |||

| ~35-40 | -CH₂- (C4) | |||

| ~40-45 | -CH₂- (C2) | |||

| ~50-55 | -OCH₃ | |||

| ~170-175 | C=O (ester) | |||

| ~175-180 | C=O (acid) | |||

| Note: The above data is predicted and may vary based on solvent and experimental conditions. |

Mass Spectrometry (ESI-MS, HRMS, MALDI-TOF/TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the m/z value, which can be used to determine the elemental composition of the ion. This is a crucial step in confirming the molecular formula of a newly synthesized compound. The theoretical monoisotopic mass of C₇H₁₂O₄ is 160.0736 Da.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF): While less common for small molecules like this, MALDI is another soft ionization technique. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser is used to desorb and ionize the analyte, and the ions are then analyzed by a time-of-flight mass analyzer.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 161.0808 |

| [M+Na]⁺ | 183.0628 |

| [M-H]⁻ | 159.0663 |

| Predicted m/z values for various adducts of C₇H₁₂O₄. uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the different functional groups:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.

Another strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-H stretching vibrations for the aliphatic parts of the molecule would appear in the region of 2850-3000 cm⁻¹.

C-O stretching vibrations for the ester and carboxylic acid groups would be observed in the region of 1000-1300 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Ester) | 1735-1750 |

| C-H (Aliphatic) | 2850-3000 |

| C-O | 1000-1300 |

| Expected characteristic IR absorption bands. |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances and is used to determine the enantiomeric purity of a sample. This measurement is conducted using a polarimeter, which quantifies the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a characteristic physical constant for a given chiral molecule under defined conditions.

The specific rotation ([α]) is calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter tube (l). The value is typically reported at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm).

While the (S)-enantiomer of 5-Methoxy-3-methyl-5-oxopentanoic acid is expected to exhibit a specific optical rotation, a precise experimental value has not been documented in publicly available scientific literature. For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite. For instance, if the (S)-enantiomer is dextrorotatory (+), the (R)-enantiomer will be levorotatory (-) to the same degree. The absence of a reported value necessitates experimental determination for a synthesized or isolated sample to establish a benchmark for its enantiomeric purity.

Table 1: Parameters for Optical Rotation Measurement

| Parameter | Description | Typical Value/Unit |

| [α] | Specific Rotation | degrees (°) |

| T | Temperature | °C |

| λ | Wavelength | nm |

| c | Concentration | g/100 mL |

| l | Path Length | dm |

To perform the measurement, a solution of this compound would be prepared in a suitable solvent, and its optical rotation would be measured using a polarimeter. This experimentally determined value would then serve as a reference for future batches and for the calculation of enantiomeric excess (ee).

Thin Layer Chromatography (TLC) and Flash Column Chromatography for Purification Monitoring

Chromatographic techniques are indispensable for the purification of chemical compounds and for monitoring the progress of chemical reactions. For this compound, both Thin Layer Chromatography (TLC) and flash column chromatography are crucial analytical and preparative tools.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress, checking the purity of a compound, and determining appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

For a dicarboxylic acid monoester like this compound, a typical eluent system for TLC would consist of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the solvent system is adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7, which allows for effective separation from impurities. Visualization of the spots on the TLC plate can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate or an iodine chamber.

Flash Column Chromatography is a preparative technique used to purify larger quantities of a compound based on the principles of TLC. The crude sample is loaded onto a column packed with a stationary phase (e.g., silica gel) and eluted with a solvent system determined through TLC analysis. The eluent carries the components of the mixture down the column at different rates, allowing for their separation and collection in fractions.

The purification of dicarboxylic acid monoesters often employs a gradient elution method, where the polarity of the eluent is gradually increased over time to effectively separate compounds with different polarities. For instance, the elution could start with a low polarity mixture, such as 10% ethyl acetate in hexanes, and the concentration of ethyl acetate could be progressively increased to elute the more polar desired product and any impurities. The collected fractions are then analyzed by TLC to identify those containing the pure compound, which are subsequently combined and concentrated to yield the purified this compound.

Table 2: General Parameters for Chromatographic Purification

| Technique | Stationary Phase | Typical Eluent System (starting point) | Monitoring Method |

| TLC | Silica Gel 60 F254 | Hexanes/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm), staining reagents |

| Flash Column Chromatography | Silica Gel (40-63 µm) | Gradient of Ethyl Acetate in Hexanes | TLC analysis of fractions |

The precise solvent systems and conditions for both TLC and flash column chromatography would need to be optimized experimentally to achieve the best separation and yield for this compound.

Computational Chemistry and Theoretical Modeling of S 5 Methoxy 3 Methyl 5 Oxopentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-5-Methoxy-3-methyl-5-oxopentanoic acid. These calculations can provide a wealth of information about the molecule's properties at the atomic level.

Detailed analysis of the electronic properties can be performed to understand the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ester groups, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential, marking it as a site for nucleophilic attack or hydrogen bonding donation.

Table 1: Calculated Electronic Properties of Carboxylic Acid Derivatives (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available in the cited literature.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape in different environments, such as in a vacuum or in a solvent.

By simulating the motion of the atoms over a period of time, MD can reveal the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological system. The presence of a chiral center at the C3 position influences the accessible conformations of the molecule.

A study on acetic acid, a simple carboxylic acid, demonstrated that while the syn conformation of the carboxyl group is generally preferred, the anti conformation can also be present in solution nih.gov. For this compound, MD simulations could similarly explore the rotational possibilities around its single bonds to identify low-energy conformers. The results of such simulations are often analyzed by plotting the root-mean-square deviation (RMSD) of the atomic positions over time to assess conformational stability.

Table 2: Torsional Angle Preferences in Carboxylic Acids from MD Simulations (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available in the cited literature.

| Torsional Angle | Most Populated Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| O=C-O-H (Carboxyl) | ~0° (syn) | 6-8 |

| C-C-C-C (Backbone) | Varies | 3-5 |

Prediction of Stereoselectivity in Synthetic Pathways

Computational modeling can be a valuable tool for predicting the stereoselectivity of chemical reactions used to synthesize chiral molecules like this compound. By modeling the transition states of different reaction pathways, it is possible to determine which stereoisomer is more likely to be formed.

For instance, in an asymmetric synthesis, a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. Quantum chemical calculations can be used to model the interaction between the reactants and the chiral catalyst in the transition state. The calculated energy differences between the transition states leading to the (S) and (R) enantiomers can provide a quantitative prediction of the enantiomeric excess that can be expected experimentally. Molecular modeling has been successfully used to understand the stereochemical outcome of reactions involving chiral molecules nih.gov.

Structure-Activity Relationship (SAR) Modeling for Synthetic Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org While specific biological activity for this compound is not detailed in the provided context, SAR modeling would be a crucial step in optimizing its structure if it were identified as a biologically active lead compound.

SAR studies involve systematically modifying the structure of the lead compound and assessing the impact of these modifications on its activity. For this compound, modifications could include altering the length of the carbon chain, changing the ester group, or introducing new functional groups.

QSAR models take this a step further by developing mathematical equations that relate the structural properties (descriptors) of the molecules to their activity. wikipedia.org For chiral molecules, it is important to use descriptors that can distinguish between stereoisomers. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

In Silico Design of Novel Derivatives

In silico design refers to the use of computational methods to design new molecules with desired properties. This approach is widely used in drug discovery and materials science to accelerate the development of new compounds.

Starting with the structure of this compound, novel derivatives could be designed in silico to enhance a particular property, such as binding affinity to a biological target or improved physicochemical properties. This process often involves using the insights gained from SAR and QSAR studies. For example, if a particular region of the molecule is found to be important for its activity, new derivatives can be designed with modifications in that region.

Computational tools can be used to build virtual libraries of these new derivatives and then screen them for their predicted activity and other properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity). This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving time and resources. For instance, in silico screening of dicarboxylic acids has been used to identify promising candidates for cocrystallization to improve solubility. nih.gov

Future Research and Perspectives on this compound: Charting a Course for Innovation

This compound, a chiral building block with significant potential in pharmaceutical and fine chemical synthesis, stands at a crossroads of opportunity. While its current applications are recognized, the future of this compound is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. This article explores the prospective research directions that could unlock the full potential of this valuable molecule, focusing on greener synthesis, novel catalytic systems, expanded applications, automation, and the discovery of new chemical transformations.

Q & A

Q. What are the common synthetic routes for (S)-5-Methoxy-3-methyl-5-oxopentanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via asymmetric oxidation or esterification followed by chiral resolution. For example, (S)-isomers of structurally similar 3-methyl-5-oxohexanoic acid derivatives have been prepared using intermediates like (4R)-4-methyl-6-oxoheptanoic acid, with stereochemical control achieved through enzymatic resolution or chiral auxiliaries . Key reaction parameters include temperature (maintained below 0°C for sensitive intermediates), solvent polarity (e.g., THF for controlled reactivity), and catalysts (e.g., lipases for enantioselective hydrolysis). Monitoring optical rotation and chiral HPLC (e.g., cellulose-based columns) ensures stereochemical fidelity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, methyl groups at C3 and methoxy at C5 show distinct splitting patterns (e.g., δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for OCH) .

- HPLC-ESI-TOF/MS : Used to verify molecular weight (MW 188.18 g/mol) and purity. Mobile phases like acetonitrile/0.1% formic acid (90:10) resolve polar degradation products .

- Chiroptical Methods : Circular dichroism (CD) spectra between 200–250 nm distinguish enantiomers by Cotton effects .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants (silica gel) to mitigate hygroscopicity. Avoid contact with strong bases or oxidizing agents due to ketone reactivity . For handling, employ PPE (nitrile gloves, goggles) and conduct reactions in fume hoods to limit inhalation exposure (vapor pressure: ~0.01 mmHg at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for enantiomeric forms of this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or impurities. Standardize conditions:

- NMR : Use deuterated DMSO-d for consistent hydrogen bonding effects. Compare coupling constants (e.g., J = 6–8 Hz for adjacent CH/CH groups) with literature .

- X-ray Crystallography : Resolve ambiguous configurations by analyzing crystal packing and torsion angles (e.g., C3-C5 dihedral angles < 10° for syn-periplanar conformers) .

- Cross-Validation : Combine data from independent labs and reference databases (e.g., NIST Chemistry WebBook) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis routes?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation (up to 95% ee) or Sharpless epoxidation for α,β-unsaturated precursors .

- Kinetic Resolution : Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) selectively cleaves undesired enantiomers at 37°C, pH 7.5 .

- Dynamic Kinetic Resolution (DKR) : Combine Pd/C catalysts with enzymatic steps to racemize intermediates in situ, achieving >99% ee .

Q. What are the ecological implications of this compound based on biodegradation and toxicity studies?

- Methodological Answer :

- Biodegradation : Assess via OECD 301F (manometric respirometry). The compound’s log P (~1.5) suggests moderate soil mobility but low bioaccumulation (BCF < 100) .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC > 100 mg/L indicates low hazard) .

- Photodegradation : Simulate UV exposure (λ = 254 nm) to track ketone cleavage (half-life ~48 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.